3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is particularly notable for its potential use in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to achieve high yields and purity in the production of similar fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Known for its use in ion-exclusion chromatography and similar fluorinated applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated polar solvent used in various chemical reactions.
2-Propenoic acid, 2-methyl-, 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl ester: Utilized in the synthesis of advanced materials.
Uniqueness
3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C10H8F7N |
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Molecular Weight |
275.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H8F7N/c11-5-1-2-7(9(12,13)14)6(3-5)8(4-18)10(15,16)17/h1-3,8H,4,18H2 |
InChI Key |
BZVVQXVJUTVEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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